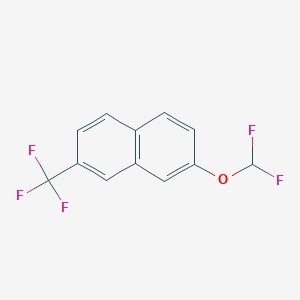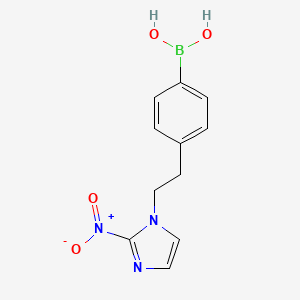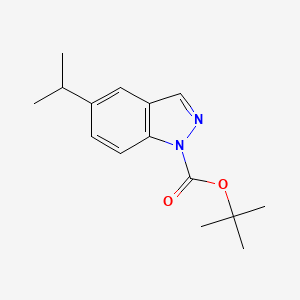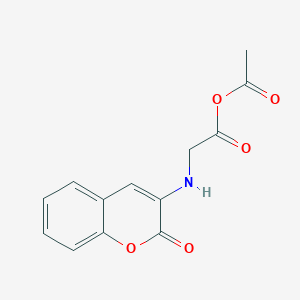![molecular formula C13H11N3OS B11856212 1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]- CAS No. 143541-10-0](/img/structure/B11856212.png)
1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a naphthalen-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-2-ylmethanol with thiosemicarbazide in the presence of an oxidizing agent such as iodine in ethanol . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-((Naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which 5-((Naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to produce its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-((Naphthalen-2-yloxy)methyl)-1,3,4-oxadiazol-2-amine: This compound is similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-((Naphthalen-2-yloxy)methyl)-1,3,4-triazol-2-amine: Another similar compound, differing by the presence of a triazole ring.
Uniqueness
5-((Naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
143541-10-0 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
5-(naphthalen-2-yloxymethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16) |
Clave InChI |
UZYVCZKJTIBZLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)









